(2-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid
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Overview
Description
(2-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a methoxycarbonyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is synthesized with the desired substituents, including the cyclopropyl and methoxycarbonyl groups.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through a borylation reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: Conducting the reactions in large reactors with precise control over temperature, pressure, and reagent concentrations.
Continuous Flow Processing: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields alcohols or ketones, while reduction can produce boronate esters.
Scientific Research Applications
(2-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The compound’s unique structure allows it to interact with specific molecular pathways, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid compound with a phenyl ring and a boronic acid group.
(2-Methoxycarbonyl)phenylboronic Acid: Similar to (2-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid but lacks the cyclopropyl group.
Uniqueness
This compound stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic properties. This makes it a valuable compound in the synthesis of complex molecules and in applications where specific molecular interactions are required.
Properties
Molecular Formula |
C11H13BO4 |
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Molecular Weight |
220.03 g/mol |
IUPAC Name |
(2-cyclopropyl-5-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C11H13BO4/c1-16-11(13)8-4-5-9(7-2-3-7)10(6-8)12(14)15/h4-7,14-15H,2-3H2,1H3 |
InChI Key |
SQMXFJYTSKRETJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OC)C2CC2)(O)O |
Origin of Product |
United States |
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